molecular formula C18H18N2O3 B2824814 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide CAS No. 851411-63-7

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide

Cat. No.: B2824814
CAS No.: 851411-63-7
M. Wt: 310.353
InChI Key: JXNHGSIWMRBIJN-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The chromenopyridine nucleus is a versatile scaffold that exhibits a wide range of pharmacological properties, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide can be achieved through various methods. One efficient approach involves a one-pot synthesis under catalyst-free conditions. This method utilizes a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines in an ethanol-water medium (3:1 v/v). The reaction is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods have been developed, which involve the Michael addition of 4-aminocoumarin to arylidenemalononitrile at elevated temperatures (150°C) without any solvent .

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reaction conditions typically involve mild to moderate temperatures and the use of organic solvents like ethanol and dichloromethane .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in various functionalized chromenopyridine derivatives .

Scientific Research Applications

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)pivalamide has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study enzyme interactions and cellular pathways. In medicine, it has potential therapeutic applications due to its antibacterial, anti-inflammatory, and anticancer properties. Additionally, it is used in the pharmaceutical industry for drug development and in the agrochemical industry for developing new pesticides .

Properties

IUPAC Name

2,2-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-10-9-13(20-17(22)18(2,3)4)19-15-11-7-5-6-8-12(11)23-16(21)14(10)15/h5-9H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNHGSIWMRBIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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